![molecular formula C44H29N B14226255 N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine CAS No. 536761-35-0](/img/structure/B14226255.png)
N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine is a diarylamino-substituted perylene compound. It is known for its unique electronic properties and has been studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound features a perylene core with two [1,1’-biphenyl]-2-yl groups attached to the nitrogen atoms, which contributes to its distinctive photophysical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine typically involves the following steps:
Formation of the Perylene Core: The perylene core can be synthesized through a series of cyclization reactions starting from naphthalene derivatives.
Substitution with [1,1’-biphenyl]-2-yl Groups: The perylene core is then subjected to a substitution reaction with [1,1’-biphenyl]-2-yl groups. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert conditions.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the perylene core or the biphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, hydro derivatives, and various substituted perylene compounds, depending on the specific reagents and conditions used.
科学的研究の応用
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe and in the study of charge transfer processes.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a marker in biological assays.
Industry: Utilized in the fabrication of OLEDs, OPVs, and other optoelectronic devices due to its excellent hole-transporting capabilities and thermal stability
作用機序
The mechanism of action of N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This process is followed by the emission of light as the electrons return to the ground state, making it an effective fluorescent material. The molecular targets and pathways involved include the π-π* transitions within the perylene core and the charge transfer interactions between the biphenyl groups and the perylene core .
類似化合物との比較
Similar Compounds
N,N-Di([1-naphthyl]-N,N-diphenyl)-1,1’-biphenyl-4,4’-diamine: Known for its use in OLEDs as a hole-transport material.
N,N-Di([1,1’-biphenyl]-4-yl)-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran-10-amine: Another compound with similar electronic properties used in optoelectronic applications.
Uniqueness
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine stands out due to its unique combination of a perylene core and biphenyl groups, which provides excellent thermal stability, high fluorescence quantum yield, and efficient charge transport properties. These characteristics make it particularly suitable for advanced optoelectronic applications .
特性
CAS番号 |
536761-35-0 |
|---|---|
分子式 |
C44H29N |
分子量 |
571.7 g/mol |
IUPAC名 |
N,N-bis(2-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C44H29N/c1-3-14-30(15-4-1)33-20-7-9-26-40(33)45(41-27-10-8-21-34(41)31-16-5-2-6-17-31)42-29-28-38-36-23-12-19-32-18-11-22-35(43(32)36)37-24-13-25-39(42)44(37)38/h1-29H |
InChIキー |
KOQOQJVWOVCTCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


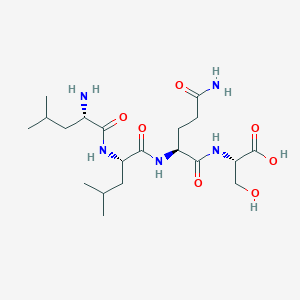

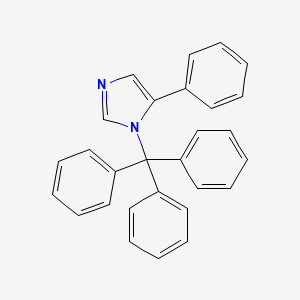
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
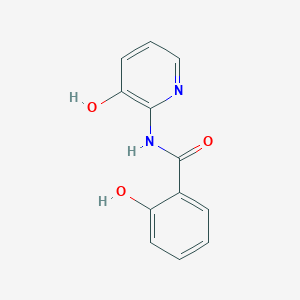
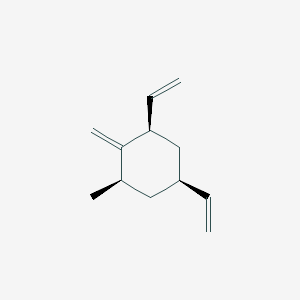

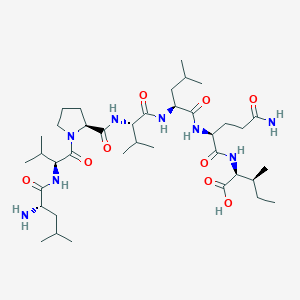
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)

